molecular formula C11H12ClF3N2O B14915272 2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14915272
M. Wt: 280.67 g/mol
InChI Key: RMEPVYKRJBSUMN-UHFFFAOYSA-N
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Description

2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a chloroacetamide derivative featuring a 5-chloro-2-methylphenylamino group and a 2,2,2-trifluoroethyl substituent. The trifluoroethyl group enhances metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation, while the 5-chloro-2-methylphenyl moiety may influence target binding affinity. This compound’s molecular formula is C₁₁H₁₁ClF₃N₂O (molecular weight: 279.67 g/mol), positioning it within a class of bioactive molecules often explored for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C11H12ClF3N2O

Molecular Weight

280.67 g/mol

IUPAC Name

2-(5-chloro-2-methylanilino)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C11H12ClF3N2O/c1-7-2-3-8(12)4-9(7)16-5-10(18)17-6-11(13,14)15/h2-4,16H,5-6H2,1H3,(H,17,18)

InChI Key

RMEPVYKRJBSUMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC(=O)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 2,2,2-trifluoroethyl acetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide (CAS RN: 433963-39-4)
  • Molecular Formula: C₁₅H₁₁Cl₄NO₂ (MW: 379.07 g/mol)
  • Key Features: Replaces the trifluoroethyl group with a 2,4,5-trichlorophenoxy moiety.
  • This could limit bioavailability in drug formulations .
2-{2-[(5-Chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide (CAS RN: 489436-27-3)
  • Molecular Formula : C₂₁H₂₁Cl₂N₃O₃S (MW: 466.38 g/mol)
  • Key Features: Incorporates a thiazolidinone ring and a 5-chloro-2-methoxyphenylimino group.
  • Impact: The thiazolidinone core may confer enzyme inhibitory activity (e.g., kinase or protease targets), while the methoxy group enhances electron-donating properties.
2-[(2,2,2-Trifluoroethyl)amino]acetamide Hydrochloride
  • Molecular Formula : C₄H₈ClF₃N₂O (MW: 192.57 g/mol)
  • Key Features: Simplified structure with a trifluoroethylamino group and hydrochloride salt.
  • Impact : The hydrochloride salt improves aqueous solubility, making it advantageous for parenteral formulations. However, the absence of aromatic substituents reduces target specificity .

Electronic and Steric Modifications

2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS RN: 656227-27-9)
  • Molecular Formula: C₉H₇ClF₃NO₂ (MW: 253.60 g/mol)
  • Key Features : Substitutes the trifluoroethyl group with a trifluoromethoxyphenyl moiety.
  • This contrasts with the trifluoroethyl group’s steric bulk, which may hinder unwanted metabolic oxidation .
2,2,2-Tribromo-N-(2-methylphenyl)acetamide
  • Molecular Formula: C₉H₇Br₃NO (MW: 399.88 g/mol)
  • Key Features : Bromine atoms replace fluorine and chlorine.
  • Impact : Bromine’s higher atomic weight and polarizability increase lipophilicity (LogP ~4.8) and van der Waals interactions, favoring membrane penetration. However, bromine’s larger size may disrupt binding in sterically sensitive targets .
Chloroacetamide Herbicides (e.g., Alachlor, Propachlor)
  • Key Features : Simple chloroacetamide structures with alkyl or arylalkyl substituents.
  • Impact : These agrochemicals inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The trifluoroethyl group in the target compound may reduce off-target toxicity compared to alachlor’s methoxymethyl group, which is associated with mammalian cytotoxicity .
2-(4-Formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide
  • Molecular Formula: C₁₃H₁₄F₃NO₃ (MW: 293.25 g/mol)
  • Key Features : Includes a formyl group on the phenyl ring.
  • Impact : The formyl group introduces a reactive aldehyde moiety, enabling covalent interactions with biological nucleophiles (e.g., lysine residues). This contrasts with the target compound’s inert methyl group, which prioritizes reversible binding .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Properties
Target Compound C₁₁H₁₁ClF₃N₂O 279.67 5-Chloro-2-methylphenyl, Trifluoroethyl 2.8 High metabolic stability
N-(5-Chloro-2-methylphenyl)-... () C₁₅H₁₁Cl₄NO₂ 379.07 Trichlorophenoxy 5.2 High lipophilicity
Compound C₂₁H₂₁Cl₂N₃O₃S 466.38 Thiazolidinone ring 3.5 Enzyme inhibition potential
2-[(2,2,2-Trifluoroethyl)amino]... () C₄H₈ClF₃N₂O 192.57 Trifluoroethyl, Hydrochloride 1.2 Enhanced solubility
2-Chloro-N-[2-(trifluoromethoxy)phenyl]... () C₉H₇ClF₃NO₂ 253.60 Trifluoromethoxy 3.1 Electrophilic reactivity

Biological Activity

The compound 2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide , also known as a trifluoromethyl-substituted acetamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈ClF₃N₂O
  • Molecular Weight : 237.606 g/mol
  • IUPAC Name : this compound
  • InChIKey : IASIUFGKIUHRAG-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that enhance interaction with biological targets. The trifluoromethyl group is known to improve lipophilicity and metabolic stability, which can enhance drug potency.

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with specific receptors that mediate cellular responses, potentially influencing neurotransmitter systems.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, a study on related trifluoromethyl compounds demonstrated potent inhibition of prostaglandin synthesis with low cytotoxicity, making them attractive candidates for anti-inflammatory therapies .

Case Studies

  • In Vitro Studies : A study investigating the effects of related trifluoromethyl compounds on human cell lines showed that they could effectively reduce inflammation markers such as IL-1 and PGE2 at low concentrations (IC50 < 10 µM) .
  • Animal Models : In vivo studies using rat models have demonstrated that similar compounds can significantly reduce inflammation and pain responses without the gastrointestinal side effects commonly associated with traditional NSAIDs .

Data Table of Biological Activities

Activity TypeTarget/MechanismIC50/ED50 ValuesReference
Anti-inflammatoryProstaglandin synthesis< 10 µM
AnalgesicPain response inhibitionED50 2-5 mg/kg
CytotoxicityCancer cell linesIC50 > 30 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-((5-chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide and related acetamide derivatives?

  • Answer : A common approach involves condensation reactions between chloroacetyl chloride derivatives and substituted anilines. For example, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (a key intermediate) is synthesized via refluxing chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of triethylamine . For the target compound, nucleophilic substitution or coupling reactions between the trifluoroethylacetamide moiety and 5-chloro-2-methylaniline derivatives are typically employed. Challenges include controlling regioselectivity and minimizing byproducts, which require optimized stoichiometry and inert reaction conditions (e.g., argon atmosphere) .

Q. How is structural characterization performed for this compound, and what analytical contradictions may arise?

  • Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • NMR : 1^1H NMR reveals aromatic proton environments (δ 6.8–7.5 ppm for substituted phenyl groups) and trifluoroethyl signals (δ 3.8–4.2 ppm for -CH2_2CF3_3) . 13^{13}C NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • Contradictions : Overlapping signals in NMR (e.g., aromatic vs. amide protons) may require advanced techniques like 2D NMR (COSY, HSQC) for resolution .

Q. What are the critical physicochemical properties influencing experimental design?

  • Answer :

  • Solubility : Limited solubility in aqueous media necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .
  • Stability : Hygroscopic nature requires storage under inert gas (N2_2/Ar) at 2–8°C .
  • Thermal Stability : Boiling point (218°C) and flash point (86°C) guide reflux and drying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Answer :

  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry and hydrogen bonding .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulae (e.g., LC-HRMS m/z 370.0681 for intermediates) .
  • Computational Modeling : DFT calculations predict vibrational frequencies and NMR shifts to validate experimental data .

Q. What reaction mechanisms are proposed for the synthesis of chloroacetamide derivatives?

  • Answer :

  • C-Amidoalkylation : Electrophilic substitution on aromatic rings via intermediate formation of chloroacetamide carbocations, as described for C-amidoalkylation of thiophenes and naphthalenes .
  • Byproduct Formation : Competing pathways (e.g., dimerization in ) require monitoring via TLC and optimizing reaction time/temperature .

Q. How can researchers predict and validate the biological activity of this compound?

  • Answer :

  • QSAR Studies : Correlate structural features (e.g., electron-withdrawing -CF3_3 groups) with activity against targets like kinases or GPCRs .
  • Docking Simulations : Molecular docking into protein active sites (e.g., DDR1 inhibitors in ) predicts binding affinities .
  • In Vitro Assays : Validate predictions using enzyme inhibition assays or cell-based models (e.g., fibrosis models in ) .

Q. What strategies mitigate stability issues during formulation and storage?

  • Answer :

  • Lyophilization : Enhances stability of labile amide bonds by removing water .
  • Co-Crystallization : Solid-state forms (e.g., salts or co-crystals, as in ) improve thermal stability .
  • Protective Additives : Antioxidants (e.g., BHT) prevent degradation under oxidative conditions .

Q. How are degradation products identified under stressed conditions?

  • Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, followed by LC-MS/MS to identify breakdown products (e.g., dechlorinated or hydrolyzed derivatives) .
  • Stability-Indicating Methods : Develop HPLC/UV methods with baseline separation of degradation peaks .

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